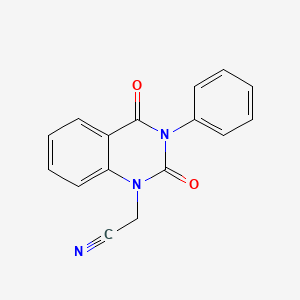![molecular formula C15H13ClN4O B5733640 N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5733640.png)
N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide (CDPPB) is a chemical compound that belongs to the pyrazolo[1,5-a]pyrimidine family. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide binds to a specific site on the mGluR5 receptor, which enhances the receptor's activity and increases the release of neurotransmitters such as glutamate. This, in turn, leads to increased synaptic plasticity and enhanced learning and memory.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have a number of biochemical and physiological effects, including increased synaptic plasticity, enhanced learning and memory, and reduced anxiety and depression. Additionally, N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been found to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide for lab experiments is its high potency and specificity for the mGluR5 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide is its relatively short half-life, which may make it difficult to use in certain experimental settings.
Future Directions
There are a number of potential future directions for research on N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide, including:
1. Further investigation of its potential applications in the treatment of neurological disorders, particularly Alzheimer's disease, Parkinson's disease, and schizophrenia.
2. Development of more potent and selective positive allosteric modulators of mGluR5.
3. Investigation of the potential role of mGluR5 in other physiological processes, such as pain perception and addiction.
4. Development of more stable and long-lasting formulations of N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide for use in experimental settings.
5. Investigation of the potential role of N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide in modulating other neurotransmitter systems, such as the dopaminergic and serotonergic systems.
Synthesis Methods
N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 3,5-dimethylpyrazole to form 4-chloro-3,5-dimethylbenzaldehyde. This is then reacted with guanidine to form 4-chloro-3,5-dimethylpyrazole-1-carboxamidine, which is subsequently reacted with ethyl chloroformate to form N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide.
Scientific Research Applications
N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been found to be a potent positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a key role in synaptic plasticity and learning and memory. As such, N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c1-9-7-10(2)20-14(17-9)8-13(19-20)15(21)18-12-5-3-11(16)4-6-12/h3-8H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWOJRMFBDUSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)NC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclooctyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5733563.png)

![4-[(4-acetyl-5-methyl-2-furoyl)amino]benzoic acid](/img/structure/B5733571.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptylglycinamide](/img/structure/B5733573.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylpropanamide](/img/structure/B5733590.png)
![ethyl 1-[(1,2,3-benzothiadiazol-5-ylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5733598.png)
![3-amino-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5733599.png)


![ethyl 4-{[(1-naphthylamino)carbonyl]amino}benzoate](/img/structure/B5733624.png)
![7-bromobenzo[de]thiochromen-3-yl acetate](/img/structure/B5733628.png)
![2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5733646.png)
![3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5733647.png)